molecular formula C14H26O6Sn B12655500 Triacetoxyoctylstannane CAS No. 77928-59-7

Triacetoxyoctylstannane

Cat. No.: B12655500
CAS No.: 77928-59-7
M. Wt: 409.06 g/mol
InChI Key: PXECHWMUNJDBTP-UHFFFAOYSA-K
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacetoxyoctylstannane can be synthesized through the reaction of octyltin trichloride with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetoxy groups. The general reaction scheme is as follows:

Octyltin trichloride+3Acetic anhydrideThis compound+3Hydrochloric acid\text{Octyltin trichloride} + 3 \text{Acetic anhydride} \rightarrow \text{this compound} + 3 \text{Hydrochloric acid} Octyltin trichloride+3Acetic anhydride→this compound+3Hydrochloric acid

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Triacetoxyoctylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert it back to octyltin trichloride.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can replace the acetoxy groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

Triacetoxyoctylstannane has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the production of polymers, coatings, and other materials due to its ability to enhance stability and performance.

Mechanism of Action

The mechanism by which triacetoxyoctylstannane exerts its effects involves the interaction of the tin center with various molecular targets. The acetoxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes and pathways, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Triacetoxybutylstannane: Similar structure but with a butyl chain instead of an octyl chain.

    Triacetoxyphenylstannane: Contains a phenyl group instead of an alkyl chain.

    Triacetoxyethylstannane: Features an ethyl chain.

Uniqueness

Triacetoxyoctylstannane is unique due to its longer octyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the production of hydrophobic materials and coatings.

Properties

CAS No.

77928-59-7

Molecular Formula

C14H26O6Sn

Molecular Weight

409.06 g/mol

IUPAC Name

[diacetyloxy(octyl)stannyl] acetate

InChI

InChI=1S/C8H17.3C2H4O2.Sn/c1-3-5-7-8-6-4-2;3*1-2(3)4;/h1,3-8H2,2H3;3*1H3,(H,3,4);/q;;;;+3/p-3

InChI Key

PXECHWMUNJDBTP-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCC[Sn](OC(=O)C)(OC(=O)C)OC(=O)C

Origin of Product

United States

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